

Application Notes & Protocols: Sediment Transport Studies Using Lanthanum-140 Tracer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum-140*

Cat. No.: *B1220453*

[Get Quote](#)

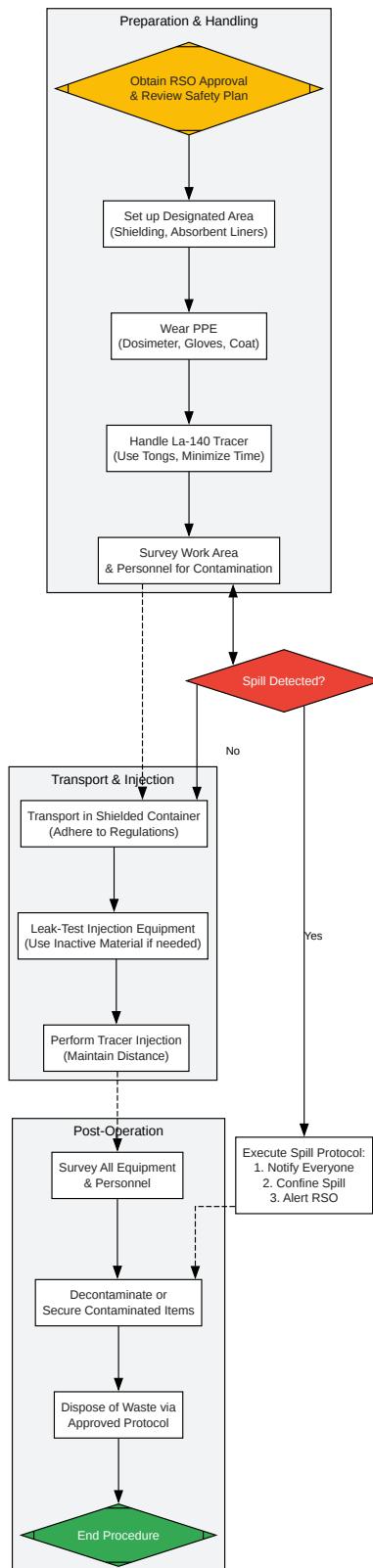
Introduction

The study of sediment transport is critical for managing coastal erosion, dredging operations, and understanding the environmental fate of pollutants. Radioactive tracers offer a highly sensitive and accurate method for tracking sediment movement in real-time.^[1] **Lanthanum-140** (La-140), a gamma-emitting radionuclide, serves as an effective tracer for solid-phase materials in various environments, including rivers, estuaries, and coastal zones.^[2] Its relatively short half-life and high detection sensitivity make it a valuable tool for short-to-medium term studies.^[2]

Radioactive tracer techniques provide a direct and unequivocal means of assessing sediment transport pathways and dynamics.^[1] This document outlines the properties of La-140, safety considerations, and detailed protocols for its application in sediment transport studies, intended for researchers and environmental scientists.

Properties of Lanthanum-140

La-140 is typically produced from the decay of its parent isotope, Barium-140. Key physical and radioactive properties are summarized below.


Property	Value
Half-life	1.6781 days (40.27 hours)
Parent Isotope	Barium-140 (Ba-140)
Parent Half-life	12.752 days
Primary Gamma Emissions	487.0 keV, 815.8 keV, 1596.2 keV
Emission Type	Beta and Gamma
Traceable Period	Approximately 5-7 weeks (in equilibrium with Ba-140) [2]

Safety Protocols and Handling

Working with radioactive materials like La-140 necessitates strict adherence to safety protocols to minimize radiation exposure to personnel and prevent environmental contamination. All procedures must be conducted in accordance with institutional and national regulations.[\[3\]](#)[\[4\]](#)

Core Safety Principles:

- ALARA (As Low As Reasonably Achievable): Minimize radiation dose by optimizing Time, Distance, and Shielding.
- Personnel Monitoring: All personnel handling the tracer must wear personal dosimeters (e.g., film badges or TLDs) to monitor radiation exposure.[\[5\]](#)
- Protective Equipment: Use of lab coats, safety glasses, and disposable gloves is mandatory during tracer preparation and handling.[\[3\]](#)
- Contamination Control: Work should be performed over trays lined with absorbent material to contain potential spills.[\[3\]](#) A designated and clearly marked area for handling radioactive materials is required.
- Emergency Preparedness: An emergency plan for spills or personnel contamination must be established and communicated to all team members.[\[3\]](#) The Radiation Safety Officer (RSO) should be notified immediately in case of any major incident.[\[6\]](#)

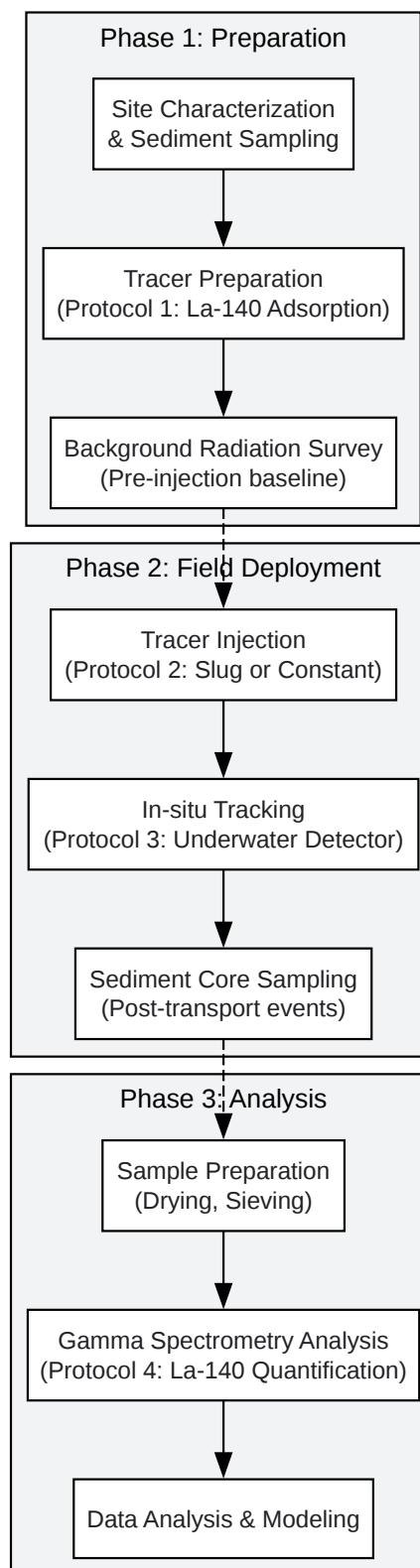
[Click to download full resolution via product page](#)Diagram: Workflow for Safe Handling of **Lanthanum-140** Tracer.

Experimental Protocols

The following protocols provide a generalized framework. Specific parameters should be optimized based on site conditions, experimental goals, and available equipment.

Protocol 1: Tracer Preparation (Adsorption onto Sediment)

The goal is to firmly label sediment particles representative of the study site with La-140 without altering their hydrodynamic properties.


Materials:

- Sediment collected from the study site.
- La-140 solution (typically as Lanthanum Chloride, LaCl_3).
- Deionized water.
- Beakers, magnetic stirrer, heating plate.
- Drying oven.
- Shielded container for storage and transport.

Procedure:

- **Sediment Sieving:** Sieve the collected sediment to obtain the desired grain size fraction for the study.
- **Washing:** Wash the sieved sediment with deionized water to remove fine particles and organic matter. Dry the sediment in an oven at 105°C for 24 hours.
- **Labeling:**
 - Place a known mass of dried sediment (e.g., 1-2 kg) into a large beaker.
 - In a separate, shielded container, dilute the La-140 solution with deionized water.

- Slowly add the La-140 solution to the sediment while stirring continuously. The goal is to achieve a homogenous coating.
- Gently heat the slurry to approximately 80-90°C and stir for 2-4 hours to promote strong surface adsorption of the lanthanum onto the sediment particles.
- **Washing and Fixation:**
 - Decant the excess liquid.
 - Wash the labeled sediment multiple times with site water (or saline solution for marine studies) to remove any loosely bound La-140.
 - Test the supernatant with a radiation detector after each wash until activity is negligible, ensuring the tracer is fixed to the particles.
- **Drying and Storage:** Dry the labeled sediment at 105°C. Once dry, transfer the tracer sediment to a shielded, labeled container for transport to the field site.

[Click to download full resolution via product page](#)

Diagram: Overall Experimental Workflow for Sediment Transport Study.

Protocol 2: Tracer Injection

The choice of injection method depends on the study's objectives. Two common techniques are slug injection and constant-rate injection.[7][8]

- **Slug Injection:** A known quantity of the tracer is released at a single point in a short period. This method is used to observe the transport, dispersion, and velocity of the sediment cloud over time.
- **Constant-Rate Injection:** The tracer is introduced into the system at a steady, known rate over a longer period. This is useful for determining dilution rates and transport losses within a defined reach.

Procedure (Slug Injection Example):

- **Site Selection:** Choose an injection point that is representative of the transport processes being studied.
- **Pre-injection Survey:** Conduct a background radiation survey of the entire study area to establish baseline levels.
- **Deployment:** Transport the shielded container with the La-140 labeled sediment to the injection point.
- **Release:** Using a remote-release mechanism or a simple scoop (ensuring personnel maintain distance), release the entire mass of tracer sediment onto the bed at the desired location and time. For river studies, this is often done in the main channel; for coastal studies, it might be at a specific depth contour.
- **Record:** Record the exact time, location (GPS coordinates), and quantity of the injected tracer.

Protocol 3: In-situ Tracking and Sample Collection

Tracking involves mapping the movement of the released tracer over time.

Equipment:

- Waterproof gamma radiation detector (e.g., NaI scintillation detector) with a submersible housing.
- GPS unit for position logging.
- Vessel for conducting the survey.
- Sediment coring or grab sampling device.

Procedure:

- Survey Grid: Establish a survey grid over the study area.
- Tracking: Traverse the grid with the vessel, towing the detector close to the sediment bed. The detector's output (counts per second) is logged continuously along with the corresponding GPS coordinates.
- Mapping: Repeat the survey at set time intervals (e.g., 1, 6, 24, 48 hours post-injection, and then daily or weekly) to map the evolution of the tracer plume. The data is used to create isopleth maps of radioactivity, showing the direction and extent of sediment transport.
- Sampling: Based on the tracking data, collect sediment cores or grab samples from areas of high radioactivity as well as background areas. These samples will be analyzed in the laboratory for quantitative assessment.

Protocol 4: Laboratory Analysis of Sediment Samples

This protocol quantifies the amount of La-140 in the collected sediment samples.

Equipment:

- High-Purity Germanium (HPGe) detector or NaI scintillation detector.
- Lead shield (castle) for the detector.
- Multi-Channel Analyzer (MCA).
- Standard sample containers (e.g., Marinelli beakers).

Procedure:

- Sample Preparation: Dry the collected sediment samples at 105°C and homogenize them. If required, sieve to the desired particle size.
- Counting:
 - Place a known mass of the prepared sediment into a standard container.
 - Place the container in the lead-shielded detector.
 - Acquire a gamma spectrum for a predetermined time (e.g., 1000 seconds). The counting time should be sufficient to achieve good statistical accuracy.
- Analysis:
 - Identify the characteristic gamma-ray peaks for La-140 (e.g., 1596.2 keV).
 - Calculate the net peak area (total counts minus background counts).
 - Using a calibration factor derived from a standard of known La-140 activity, convert the net peak area into activity concentration (Bq/kg).[\[9\]](#)

Data Presentation

Quantitative results should be organized to facilitate interpretation and comparison. Data from tracking and laboratory analysis can be used to calculate transport rates, dispersion coefficients, and the thickness of the mobile sediment layer.

Table 1: Hypothetical In-situ Tracking Results (Counts Per Second)

This table shows example readings from a towed detector at various times and distances from the injection point.

Time After Injection	0m (Injection Pt)	50m Downstream	100m Downstream	200m Downstream
1 Hour	15,250	4,800	950	120
6 Hours	11,500	8,900	3,100	450
24 Hours	7,800	10,100	6,500	1,200
48 Hours	5,100	8,200	7,900	2,800
Background CPS	85	90	88	85

Table 2: Hypothetical Quantitative Lab Results from Sediment Cores

This table presents the calculated La-140 activity in sediment samples collected at different locations and depths.

Location	Core Depth	La-140 Activity (Bq/kg)
Injection Point	0-2 cm	8,540
2-5 cm	1,230	
5-10 cm	110	
100m Downstream	0-2 cm	6,890
2-5 cm	2,550	
5-10 cm	430	
200m Downstream	0-2 cm	3,100
2-5 cm	980	
5-10 cm	150	
Control Site	0-10 cm	< Detection Limit

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. www-pub.iaea.org [www-pub.iaea.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. gnssn.iaea.org [gnssn.iaea.org]
- 4. arpansa.gov.au [arpansa.gov.au]
- 5. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 6. Nuclear Medicine Safety - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. USGS Standard Methods [water.usgs.gov]
- 8. open.library.ubc.ca [open.library.ubc.ca]
- 9. Quantitative Analysis of Ra-226, K-40 and Th-232 in Sediment from Rivers and Canals at Surat Thani Province | Burapha Science Journal [scijournal.buu.ac.th]
- To cite this document: BenchChem. [Application Notes & Protocols: Sediment Transport Studies Using Lanthanum-140 Tracer]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220453#sediment-transport-studies-using-lanthanum-140-tracer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com